molecular formula C17H15Cl2N3O3S B2863335 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-79-4

6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2863335
CAS No.: 864857-79-4
M. Wt: 412.29
InChI Key: NWMFPAGVFWZOBV-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyridine core, which is a sulfur-containing heterocycle, and is substituted with acetyl, dichlorobenzamido, and carboxamide groups[_{{{CITATION{{{1{Buy 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/zh/product/b2863335)[{{{CITATION{{{_2{6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{Buy 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The acetyl group can be oxidized to a carboxylic acid.

  • Reduction: : The dichlorobenzamido group can be reduced to an amine.

  • Substitution: : The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.

  • Reduction: : Formation of 6-Acetyl-2-(2,4-dichlorobenzamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential, particularly in the development of new drugs.

  • Industry: : It might find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

This compound can be compared to other thieno[2,3-c]pyridine derivatives, which may have similar structures but different substituents. Some similar compounds include:

  • 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

  • 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester

  • 6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid amide

Properties

IUPAC Name

6-acetyl-2-[(2,4-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c1-8(23)22-5-4-11-13(7-22)26-17(14(11)15(20)24)21-16(25)10-3-2-9(18)6-12(10)19/h2-3,6H,4-5,7H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMFPAGVFWZOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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